

comparative study of AlGaN grown on sapphire vs. silicon substrates

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An in-depth comparison of Aluminum Gallium Nitride (AlGaN) heterostructures grown on sapphire versus silicon substrates is crucial for researchers and engineers in the fields of semiconductor devices and materials science. The choice of substrate profoundly impacts the material properties and subsequent device performance, particularly for applications in high-power electronics and deep-ultraviolet (DUV) optoelectronics. This guide provides a comparative analysis of AlGaN grown on these two leading substrates, supported by experimental data and detailed methodologies.

Introduction to Substrate Selection for AlGaN Growth

Aluminum Gallium Nitride (AlGaN) is a ternary III-nitride semiconductor with a wide, direct bandgap that can be tuned from 3.4 eV (GaN) to 6.2 eV (AlN). This property makes it ideal for high-frequency, high-power transistors like High Electron Mobility Transistors (HEMTs) and for DUV light-emitting diodes (LEDs). The performance of these devices is critically dependent on the quality of the epitaxially grown AlGaN layers. Due to the lack of commercially available bulk AlGaN substrates, heteroepitaxy on foreign substrates is the standard practice. Sapphire (Al₂O₃) and silicon (Si) have emerged as the most common choices due to their availability in large wafer sizes and relatively lower cost compared to alternatives like silicon carbide (SiC).

However, significant mismatches in lattice constant and thermal expansion coefficients between AlGaN and both substrates present considerable challenges, leading to the formation



of defects and stress in the epitaxial layers. This comparison guide explores these challenges and the resulting differences in material and device characteristics.

Comparative Analysis: AlGaN on Sapphire vs. Silicon

Material Properties

The fundamental differences between sapphire and silicon substrates lead to distinct characteristics in the overgrown AlGaN layers.

- Lattice and Thermal Mismatch: The primary challenge in heteroepitaxy is the mismatch in lattice parameters and thermal expansion coefficients (TECs). AlGaN grown on silicon suffers from a larger mismatch in both aspects compared to growth on sapphire. The lattice mismatch between GaN and silicon is approximately 17%, while for GaN on sapphire it is around 16%[1][2]. More critically, the large TEC mismatch between GaN and silicon (~56%) induces significant tensile stress upon cooling from the high growth temperatures, which can lead to cracking in the epitaxial film[1][3]. This necessitates complex strain engineering techniques for growth on silicon[4].
- Crystalline Quality: Due to a more favorable lattice mismatch, AlGaN/GaN heterostructures
 grown on sapphire generally exhibit better crystalline quality. This is often quantified by the
 full-width at half-maximum (FWHM) of X-ray diffraction (XRD) rocking curves. One study
 reported an XRD FWHM of 368 arcsec for AlGaN/GaN on sapphire, compared to 703 arcsec
 for a similar structure on silicon, indicating a higher degree of crystalline order on the
 sapphire substrate[5].
- Defect Density: The mismatches lead to high densities of threading dislocations (TDDs) in the AlGaN layers. TDDs act as non-radiative recombination centers and scattering centers, degrading the performance of optoelectronic and electronic devices. Typical TDDs for GaN grown on both substrates are in the range of 10⁹–10¹⁰ cm⁻²[1][6]. However, with advanced growth techniques, such as the use of sophisticated buffer layers, TDD can be reduced to the order of 10⁸ cm⁻² on both platforms[1][7].
- Thermal Conductivity: Silicon possesses a significantly higher thermal conductivity (approx. 150 W/m-K) compared to sapphire (approx. 30-35 W/m-K)[5]. This is a major advantage for



high-power applications, as silicon substrates can dissipate heat more effectively, reducing self-heating effects that degrade device performance and reliability[5][8]. The poor thermal conductivity of sapphire can lead to significant heat accumulation at the device channel, particularly at high drain biases[6][9].

Data Presentation: Material Property Comparison

Property	AlGaN on Sapphire	AlGaN on Silicon	Key Implications
Lattice Mismatch (with GaN)	~16%[2]	~17%[1][2][3]	High defect density on both; slightly better match for sapphire.
Thermal Expansion Mismatch (with GaN)	Moderate	High (~56%)[1][2][3]	High tensile stress and cracking risk on silicon.
Thermal Conductivity	Low (~30-35 W/m-K)	High (~150 W/m-K)[5]	Better heat dissipation for Si-based devices.
Typical Crystalline Quality (XRD FWHM)	Lower (e.g., 368 arcsec)[5]	Higher (e.g., 703 arcsec)[5]	Better crystal structure typically achieved on sapphire.
Typical Threading Dislocation Density (TDD)	10 ⁸ - 10 ¹⁰ cm ⁻² [6][7]	10 ⁸ - 10 ¹⁰ cm ⁻² [1]	High defect density is a challenge for both substrates.

Experimental Protocols

The growth of high-quality AlGaN films on either substrate is typically performed via Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE). The protocols differ mainly in the initial buffer layer strategies designed to manage stress and defects.

Generalized MOCVD Protocol for AlGaN on Sapphire

• Substrate Preparation: A c-plane sapphire substrate is thermally cleaned in a hydrogen (H₂) ambient at temperatures exceeding 1100°C to remove surface contaminants[10].



- Buffer Layer Growth: A low-temperature (LT) nucleation layer, typically AlN or GaN, is deposited at 500-600°C[11][12].
- Temperature Ramping and Annealing: The temperature is ramped to the main growth temperature (>1000°C). During this stage, the LT buffer recrystallizes to form nucleation islands[12].
- High-Temperature (HT) Growth: The main AlGaN/GaN stack is grown at a high temperature (1000-1150°C). Precursors like Trimethylgallium (TMG), Trimethylaluminum (TMA), and ammonia (NH₃) are used as gallium, aluminum, and nitrogen sources, respectively[10][11]. The two-step growth process facilitates lateral overgrowth, which helps to reduce threading dislocation density[11].

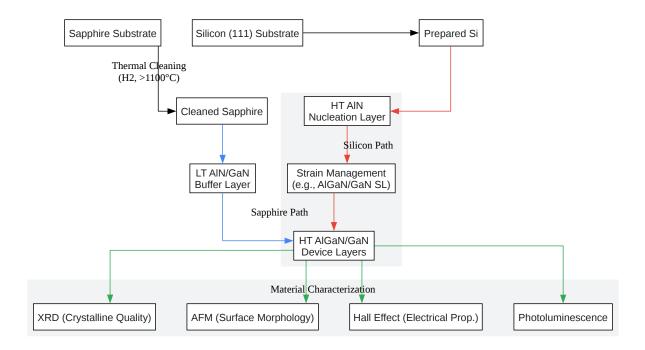
Generalized MOCVD Protocol for AlGaN on Si (111)

- Substrate Preparation: A Si (111) substrate is baked in an H₂ ambient at ~1100°C to remove the native oxide layer[1].
- Surface Passivation: An aluminum pre-deposition step is often employed to prevent the formation of an amorphous SiN_x layer at the interface, which would hinder epitaxial growth[1].
- AlN Nucleation Layer: A high-temperature AlN buffer layer is grown directly on the silicon. This layer is crucial to prevent melt-back etching (a chemical reaction between gallium and silicon) and to manage the large lattice and thermal mismatch[1][2].
- Strain Management Layers: A series of intermediate layers, often composed of AlGaN with varying compositions or AlN/GaN superlattices, are grown. These layers introduce compressive stress to counteract the tensile stress that develops during cooldown, thereby preventing cracks[4].
- High-Temperature (HT) GaN/AlGaN Growth: The final device structure (e.g., GaN channel and AlGaN barrier) is grown at high temperatures, similar to the process on sapphire.

Mandatory Visualizations Experimental Workflow Diagram



The following diagram illustrates the generalized workflow for the fabrication and characterization of AlGaN heterostructures on sapphire and silicon substrates.



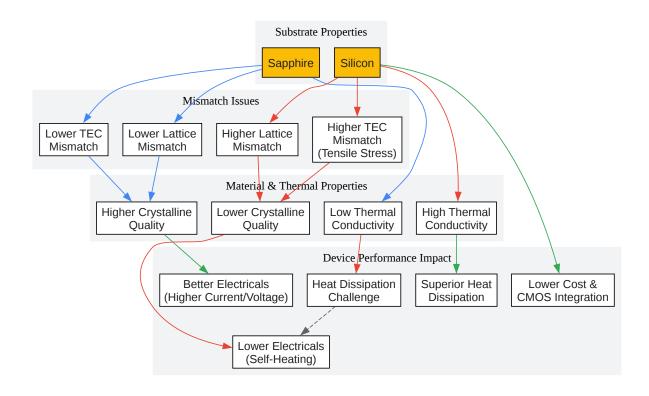
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Caption: Experimental workflow for AlGaN growth and characterization.

Logical Relationship Diagram

This diagram illustrates how substrate properties influence material quality and, ultimately, device performance.





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Caption: Impact of substrate choice on material properties and device performance.

Device Performance Comparison

The differences in material properties directly translate to device performance. Data from AlGaN/GaN HEMTs provide a clear comparison.

• DC Performance: Studies show that AlGaN/GaN HEMTs on sapphire can exhibit superior DC performance. After surface passivation with SiO₂, HEMTs on sapphire achieved a drain



current density of 290 mA/mm, compared to 232 mA/mm for devices on silicon[5]. The better crystalline quality and reduced electron trapping at the surface for the sapphire-based devices contribute to this advantage[5].

- Breakdown Voltage: Devices on sapphire have also demonstrated higher breakdown voltages. Passivated HEMTs on sapphire reached 425 V, while those on silicon reached 400 V[5].
- Thermal Performance: Despite silicon's higher thermal conductivity, HEMTs on silicon can exhibit lower transconductance, which has been attributed to a higher self-heating effect within the specific device structure, possibly exacerbated by higher defect densities[5]. However, for high-power applications, the superior thermal conductivity of the silicon substrate remains a significant advantage in overall thermal management[5].

Data Presentation: HEMT Device Performance

Performance Metric	AlGaN/GaN HEMT on Sapphire	AlGaN/GaN HEMT on Silicon	Reference
Drain Current (Unpassivated)	155 mA/mm	150 mA/mm	[5]
Drain Current (SiO ₂ Passivated)	290 mA/mm	232 mA/mm	[5]
Breakdown Voltage (Unpassivated)	415 V	245 V	[5]
Breakdown Voltage (SiO ₂ Passivated)	425 V	400 V	[5]

Conclusion

The choice between sapphire and silicon substrates for AlGaN growth involves a trade-off between crystalline quality, thermal management, and cost.

 AlGaN on Sapphire: Generally yields higher crystalline quality and, consequently, superior electrical performance in terms of current density and breakdown voltage[5]. It is often the



preferred substrate when maximizing device performance is the primary goal. However, its poor thermal conductivity presents a significant challenge for high-power devices.

AlGaN on Silicon: Offers the compelling advantages of lower cost, availability in large
diameters (up to 300 mm), and excellent thermal conductivity[1][5]. Furthermore, its
compatibility with existing silicon CMOS fabrication lines opens the door for monolithic
integration of GaN power devices with silicon control circuitry. While the material quality is
typically lower and the growth process is more complex due to severe mismatch issues,
ongoing advancements in buffer layer technology are continuously narrowing the
performance gap.

For applications demanding the highest electrical performance, sapphire remains a strong contender. For cost-sensitive, high-volume, and high-power applications where thermal management is critical, silicon is an increasingly attractive and viable platform.

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